molecular formula C15H19N5O2 B2669905 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1235303-01-1

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2669905
CAS No.: 1235303-01-1
M. Wt: 301.35
InChI Key: UVCUVCSYLLEMOL-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a recognized chemical probe functioning as a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature in a wide array of cancers. This compound exhibits high selectivity for the p110α catalytic subunit over other PI3K class I isoforms, making it an invaluable tool for dissecting the specific biological roles of PI3Kα in cellular models and for investigating oncogenic signaling dependencies. Its primary research application lies in the study of tumorigenesis and the exploration of targeted therapeutic strategies for cancers driven by PIK3CA mutations or amplifications. Researchers utilize this inhibitor to elucidate mechanisms of drug resistance, to study pathway crosstalk, and to validate PI3Kα as a therapeutic target in preclinical studies. The compound serves as a key reagent in chemical biology and translational cancer research efforts aimed at developing more effective precision medicines.

Properties

IUPAC Name

5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-9-13(19-22-11)14(21)18-10-12-3-7-20(8-4-12)15-16-5-2-6-17-15/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCUVCSYLLEMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of a suitable alkyne with hydroxylamine under basic conditions.

    Introduction of the pyrimidine ring: This step involves the nucleophilic substitution of a halogenated pyrimidine with a piperidine derivative.

    Coupling of the isoxazole and pyrimidine moieties: This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C15H19N5O2
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 1448071-13-3

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical to tumor growth. For instance, isoxazole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

2. Neuroprotective Effects
The compound is being investigated for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegeneration .

3. Anti-inflammatory Properties
Compounds similar to 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide have shown promise as anti-inflammatory agents. They may inhibit cyclooxygenase enzymes (COX) and other pro-inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory disorders .

Biochemical Mechanisms

The biochemical mechanisms underlying the effects of this compound are diverse:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphatases involved in signaling pathways associated with cancer progression.
  • Receptor Modulation : It could interact with neurotransmitter receptors, enhancing or inhibiting their activity depending on the target receptor type.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that a related isoxazole derivative exhibited significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection

In a preclinical trial focusing on neurodegenerative models, the compound showed promising results in improving cognitive function and reducing neuronal loss. The study suggested that it may exert protective effects by reducing amyloid-beta accumulation and enhancing synaptic plasticity .

Mechanism of Action

The mechanism of action of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activation by a natural ligand, thereby modulating the downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with three related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Isoxazole Substituents Amide Substituent Key Functional Groups Hypothetical Properties
Target Compound 5-methyl, 3-carboxamide (1-(Pyrimidin-2-yl)piperidin-4-yl)methyl Pyrimidine, piperidine, carboxamide Enhanced BBB penetration (piperidine), kinase inhibition (pyrimidine)
5-Methyl-N-(4-{[(4-methylpyrimidin-2-yl)amino]sulfonyl}phenyl)-3-phenylisoxazole-4-carboxamide 5-methyl, 3-phenyl, 4-carboxamide 4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl Sulfonamide, phenyl, pyrimidine Antimicrobial activity (sulfonamide), target binding via π-π stacking (phenyl)
5-Methyl-N-(pyridin-4-yl)isoxazole-3-carboxamide 5-methyl, 3-carboxamide Pyridin-4-yl Pyridine, carboxamide Moderate solubility (pyridine), CNS-targeted delivery
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide 5-methyl, 4-carboxamide 1,3-Thiazol-2-yl Thiazole, carboxamide Metabolic stability (thiazole), metal chelation (sulfur)

Key Structural and Functional Differences

Substituent Position on Isoxazole :

  • The target compound and ’s analog share a 3-carboxamide group, whereas and feature 4-carboxamide substitution. The 3-position may optimize spatial orientation for target binding compared to 4-substituted analogs .

Functional Group Impact :

  • Sulfonamide () : Enhances solubility but may increase off-target interactions with carbonic anhydrases or antimicrobial targets .
  • Thiazole () : Sulfur atom improves metabolic stability and enables metal coordination, useful in anticancer or antidiabetic applications .
  • Pyridine () : Moderately polar, supporting blood-brain barrier penetration for CNS drug design .

Biological Activity

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving nitrile oxide intermediates.
  • Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine moiety.
  • Attachment of the Pyrimidine Moiety : This step often employs coupling reactions with suitable pyrimidine derivatives.

The compound's molecular formula is C15H19N5O2C_{15}H_{19}N_5O_2 and it has a molecular weight of 301.35 g/mol.

Anticancer Activity

Recent studies have evaluated the anticancer properties of isoxazole derivatives, including this compound. One study indicated that isoxazole-carboxamide derivatives exhibited moderate to high cytotoxic activity against various cancer cell lines, such as Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cells. The most active compounds showed half-maximal inhibitory concentrations (IC50) ranging from 15.48 μg/ml to 39.80 μg/ml .

CompoundCell LineIC50 (μg/ml)
2dHep3B23
2eHeLa15.48
2aMCF-739.80

These findings suggest that structural modifications in the isoxazole framework can enhance biological activity against cancer cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially including enzymes or receptors that modulate cellular pathways. For instance, compounds with isoxazole structures have been shown to inhibit mitochondrial permeability transition pore (mtPTP), which is crucial in regulating cell death pathways .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing various isoxazole derivatives, it was found that modifications in the chemical structure significantly influenced their cytotoxicity against cancer cell lines. The study highlighted that certain derivatives could effectively reduce alpha-fetoprotein secretion in Hep3B cells, indicating a potential mechanism for their anticancer activity .
  • Antioxidant Activity : Another investigation reported that isoxazole derivatives demonstrated antioxidant properties when tested using the DPPH assay, suggesting their role in reducing oxidative stress in cells .

Q & A

Q. What catalytic systems improve yield in piperidine-methylation steps?

  • Methodology :
  • Palladium catalysis : Optimize Buchwald-Hartwig conditions for C-N coupling .
  • Phase-transfer catalysts : Use tetrabutylammonium bromide (TBAB) in biphasic systems .

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